Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Catalog No.
S983851
CAS No.
1160861-60-8
M.F
C39H37F12O2P
M. Wt
796.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triis...

CAS Number

1160861-60-8

Product Name

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C39H37F12O2P

Molecular Weight

796.7 g/mol

InChI

InChI=1S/C39H37F12O2P/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51/h9-21H,1-8H3

InChI Key

KYTUFIMHJNRPLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C

JackiePhos is a Buchwald's phosphine ligand (. It belongs to a class of ligands commonly used in palladium-catalyzed cross-coupling reactions (). These reactions are essential tools for organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules.


Molecular Structure Analysis

The key feature of JackiePhos's structure is the central phosphorus atom bonded to two bulky aryl groups (containing aromatic rings) with trifluoromethyl substituents (). These bulky groups create a steric environment around the metal center, influencing the reaction pathway. Additionally, JackiePhos possesses two methoxy groups (containing oxygen atoms bonded to methyl groups) that help chelate (bind) to the metal center ().


Chemical Reactions Analysis

JackiePhos is primarily involved in palladium-catalyzed cross-coupling reactions, particularly Stille couplings. Stille couplings involve the formation of a carbon-carbon bond between an organostannane (a molecule containing a tin-carbon bond) and an aryl halide (a molecule containing an aromatic ring and a halogen atom) ().

Balanced chemical equation for a generic Stille coupling:

R-X + R’SnBu3 -> R-R’ + Bu3SnX

where:

  • R is an aryl group
  • R’ is an alkyl or vinyl group
  • X is a halogen (Cl, Br, I)
  • Bu3Sn is tributyltin

Physical And Chemical Properties Analysis

Specific data on JackiePhos's physical and chemical properties like melting point, boiling point, and solubility are not readily available in scientific publications. However, like many organophosphorus compounds, it is expected to be air and moisture sensitive ().

XLogP3

13.1

Dates

Modify: 2023-08-16

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